molecular formula C22H45NO B093300 4-Octadecylmorpholine CAS No. 16528-77-1

4-Octadecylmorpholine

Cat. No. B093300
CAS RN: 16528-77-1
M. Wt: 339.6 g/mol
InChI Key: GSMSOLOCRKCJMR-UHFFFAOYSA-N
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Description

4-Octadecylmorpholine is a compound that is structurally related to certain phospholipid derivatives and chelating ligands, which have been studied for their biological activity and potential applications in medicinal inorganic chemistry. Although the provided papers do not directly discuss 4-Octadecylmorpholine, they do provide insights into similar compounds that can help infer the properties and applications of 4-Octadecylmorpholine.

Synthesis Analysis

The synthesis of compounds related to 4-Octadecylmorpholine, such as H4octox, a versatile octadentate acyclic chelating ligand, has been reported to be straightforward and economical. The synthesis involves fewer steps compared to other chelators, making it a more cost-effective option for applications in diagnostic medical imaging or therapeutic applications .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Octadecylmorpholine, such as octadecyl-2-methyl-phosphatidylcholine, has been analyzed using X-ray single crystal analysis. This analysis revealed that the lipid molecules pack in stacked bilayers with interdigitating head groups and hydrocarbon chains, which is a common feature in phospholipid derivatives .

Chemical Reactions Analysis

The chemical reactions of related compounds, such as octadecyl-AGPC, have been studied in various biological preparations. For example, octadecyl-AGPC was found to induce relaxation and contraction in aortic preparations, which was an indirect effect mediated by an unknown factor released from endothelial cells and noradrenaline .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as H4octox, have been extensively studied. H4octox exhibits fast chelation and high metal-sequestering capacity, which are desirable properties for radiopharmaceuticals. It also has a high in vitro serum stability and favorable pharmacokinetic properties, such as liver clearance. Additionally, H4octox's fluorescence enhancement upon complexation with metals suggests potential applications in non-radioactive fluorescent stability and cell studies, as well as bimodal imaging .

Scientific Research Applications

Application 1: Antimicrobial Activity

  • Summary of the Application : 4-Octadecylmorpholine is produced by an endophytic fungus called Muscodor tigerii . This compound is part of a mixture of volatile organic compounds (VOCs) that the fungus emits. These VOCs have demonstrated strong antimicrobial activity .
  • Methods of Application or Experimental Procedures : The fungus is grown in a controlled environment, during which it produces a mixture of VOCs. The presence of 4-Octadecylmorpholine among these VOCs was confirmed through GC/MS spectra comparison with the NIST Database .
  • Results or Outcomes : The VOCs produced by M. tigerii, including 4-Octadecylmorpholine, completely suppressed the growth of certain fungal species such as Alternaria alternata and Cercospora beticola. The growth of Candida albicans was reduced by 50%-65%, and bacterial growth was reduced by 50%-80% .

Application 2: HPLC Column Testing

  • Summary of the Application : 4-Octadecylmorpholine is used in testing and characterizing High Performance Liquid Chromatography (HPLC) columns . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
  • Methods of Application or Experimental Procedures : 4-Octadecylmorpholine can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
  • Results or Outcomes : The application of 4-Octadecylmorpholine in HPLC column testing helps in the separation of complex mixtures and the identification of the components present .

properties

IUPAC Name

4-octadecylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23/h2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMSOLOCRKCJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167877
Record name 4-Octadecylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octadecylmorpholine

CAS RN

16528-77-1
Record name 4-Octadecylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16528-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Octadecylmorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016528771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Octadecylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-octadecylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
S Saxena, V Meshram… - Annals of …, 2015 - annalsmicrobiology.biomedcentral …
… Of all the compounds produced, 4-Octadecylmorpholine was the most abundant covering … , amine and acid derivatives eg, 4-Octadecylmorpholine and 1,2-Benzenedicarboxylic acid, …
V Meshram, N Kapoor, S Saxena - Mycology, 2013 - Taylor & Francis
… )-4-(1-oxopropyl) phenol, 1,6-dioxacyclododecane-7,12-dione, 2, 3-dihydro-1,1-dimethyl-6-tert-butyl-1H-indene-4-acetic acid, 2,4-di-tert-butylthiophenol and 4-octadecylmorpholine. It …
Number of citations: 62 www.tandfonline.com
M Bozkurt, ENŞ Sezer, N İlhan… - … –5 PROCEEDINGS BOOK, 2019 - researchgate.net
… The other common compound is 4-Octadecylmorpholine. This compound is the highest in the flower of species, and it has been previously reported to possess antibacterial and …
Number of citations: 2 www.researchgate.net
M Vineet, G Mahiti, S Sanjai - Sydowia, 2015 - cabdirect.org
… The predominant volatiles produced by these fungi are 4-octadecylmorpholine; 1, 6-dioxacyclododecane-7, 12-dione, 1,4-dimethyl-7-prop-1-en-2-yl-2,3,3a,5,6,7,8,8a-octahydro-1H-…
Number of citations: 20 www.cabdirect.org
N Hellali, MH Mahammed… - … –5 PROCEEDINGS BOOK, 2019 - researchgate.net
… The other common compound is 4-Octadecylmorpholine. This compound is the highest in the flower of species, and it has been previously reported to possess antibacterial and …
Number of citations: 2 www.researchgate.net
J Šubík, G Takácsová, M Pšenák… - Antimicrobial agents and …, 1977 - Am Soc Microbiol
… The effect of 4octadecylmorpholine-N-oxide was slightly lower, probably due to its decreased solubility in water. The 4-alkylmorpholine-N-oxides containing an alkyl chain shorter than …
Number of citations: 25 journals.asm.org
F Song, J Wu, B Liu, J Jiang, Z Li, C Song, J Li… - Journal of Food …, 2022 - Elsevier
Fixing, shaping, and drying are three major processing procedures after green tea's harvest. Among them, fixing is the first and key step for the formation of green tea's specific …
Number of citations: 14 www.sciencedirect.com
S Saxena - Fungi, 2018 - taylorfrancis.com
… The Indian species, Muscodor kashayum and Muscodor tigerii, produce β-bisabolol and 4-octadecylmorpholine, respectively (Table 1). Further, the ITS 1-5.8-ITS 2 sequence based …
Number of citations: 4 www.taylorfrancis.com
XC Song, E Canellas, N Dreolin… - Journal of agricultural …, 2022 - ACS Publications
… ([M + H] + of 4-octadecylmorpholine). The photoinitiators are classified into benzophenones, … high TW CCS N2 values of 4-octadecylmorpholine. This compound contains an octadecyl …
Number of citations: 8 pubs.acs.org
M Jangir, R Pathak, A Sharma, S Sharma… - Indian …, 2019 - Springer
… Moreover, we identified 4-octadecylmorpholine (10.69%), which is a derivative of chemical fungicide morpholine, as one of the major compounds produced by B. subtilis. Li et al. …
Number of citations: 8 link.springer.com

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